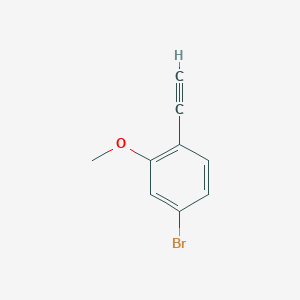

4-Bromo-1-ethynyl-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-1-ethynyl-2-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It is related to “4-Ethynylanisole”, which is known to form the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt .

Synthesis Analysis

The synthesis of benzene derivatives like “4-Bromo-1-ethynyl-2-methoxybenzene” often involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-ethynyl-2-methoxybenzene” is characterized by a benzene ring substituted with a bromine atom, an ethynyl group, and a methoxy group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis

Benzene derivatives like “4-Bromo-1-ethynyl-2-methoxybenzene” can undergo various chemical reactions. One of the most common reactions is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the benzene ring . The specific reactions that “4-Bromo-1-ethynyl-2-methoxybenzene” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“4-Bromo-1-ethynyl-2-methoxybenzene” is a solid compound . Its molecular weight is approximately 231.09 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Applications De Recherche Scientifique

High-Yield Synthesis and Polymer Applications

A study by Miura et al. (1999) focused on the high-yield synthesis of functionalized alkoxyamine initiators, showing the potential of derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene in the controlled block copolymerization processes. This research demonstrates the compound's role in developing polymers with specific properties, such as end-functionalized poly(butadiene) and poly(D3)-block-polymers, indicating its utility in material science and engineering applications Miura et al., 1999.

Environmental Chemistry and Marine Troposphere

Führer and Ballschmiter (1998) explored the presence of bromochloromethoxybenzenes, including compounds similar to 4-Bromo-1-ethynyl-2-methoxybenzene, in the marine troposphere of the Atlantic Ocean. Their findings suggest a mixed biogenic and anthropogenic origin for these compounds, highlighting their environmental impact and the importance of understanding their atmospheric distribution and transformations Führer & Ballschmiter, 1998.

Thermochemical Studies and Molecular Properties

Research by Varfolomeev et al. (2010) on the thermochemistry and calorimetry of methoxyphenols and dimethoxybenzenes, which include structural analogs of 4-Bromo-1-ethynyl-2-methoxybenzene, sheds light on the molecular properties that influence their biological and chemical behavior. This work underscores the importance of understanding the thermochemical properties of such compounds for their application in designing antioxidants and other biologically active molecules Varfolomeev et al., 2010.

Photovoltaic Performance in Polymer Solar Cells

A study by Jin et al. (2016) on the synthesis of derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene for use as electron acceptors in polymer solar cells (PSCs) illustrates the compound's potential in enhancing the efficiency of renewable energy technologies. The research indicates that modified derivatives can lead to higher power conversion efficiency and better performance of PSCs Jin et al., 2016.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-1-ethynyl-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOBRFLMQFJRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethynyl-2-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)

![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)